molecular formula C20H30O2 B578916 (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid CAS No. 17603-06-4

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid

Cat. No.: B578916
CAS No.: 17603-06-4
M. Wt: 302.458
InChI Key: QOODXLAMJBRPHN-MISYRCLQSA-N
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Description

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a diterpenoid compound with the molecular formula C20H30O2. It is a naturally occurring organic acid found in the resin of coniferous trees. This compound is known for its various biological activities and is used in multiple scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid can be synthesized through several chemical routes. One common method involves the oxidative decarboxylation of abietic acid using lead tetraacetate. This reaction selectively epoxidizes the alkene mixture obtained from the decarboxylation process .

Industrial Production Methods: In industrial settings, abieta-8,12-dien-18-oic acid is often extracted from tree rosin, which is the solid portion of the oleoresin of coniferous trees. The extraction process typically involves isomerization of the resin acids .

Chemical Reactions Analysis

Types of Reactions: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of abieta-8,12-dien-18-oic acid involves its interaction with specific molecular targets and pathways. For example, as an aromatase inhibitor, it prevents the conversion of testosterone to estrogen, thereby modulating hormone levels. This action is particularly relevant in the context of weight loss and other metabolic processes .

Comparison with Similar Compounds

Uniqueness: (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid is unique due to its specific chemical structure and the range of reactions it can undergo. Its ability to act as an aromatase inhibitor and its applications in various fields make it a compound of significant interest .

Properties

CAS No.

17603-06-4

Molecular Formula

C20H30O2

Molecular Weight

302.458

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,8,9,10,10a-octahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,13,17H,5,7-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1

InChI Key

QOODXLAMJBRPHN-MISYRCLQSA-N

SMILES

CC(C)C1=CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C

Synonyms

Abieta-8,12-dien-18-oic acid

Origin of Product

United States

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